1-(2-Methoxyphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one
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Overview
Description
1-(2-Methoxyphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one is an organic compound that features both a methoxyphenyl group and a pyridinone group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis may start with 2-methoxybenzaldehyde and 2-pyridone.
Condensation Reaction: The aldehyde group of 2-methoxybenzaldehyde can undergo a condensation reaction with the active methylene group of 2-pyridone in the presence of a base such as sodium ethoxide.
Cyclization: The intermediate formed can then undergo cyclization to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one can undergo various types of chemical reactions:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyridinone ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions such as the presence of a strong base (e.g., sodium hydride) and a suitable nucleophile.
Major Products
Oxidation: Formation of 1-(2-hydroxyphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one.
Reduction: Formation of 1-(2-methoxyphenyl)-2-(1-hydroxy-1lambda~5~-pyridin-2-yl)ethan-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving methoxyphenyl and pyridinone groups.
Medicine: Potential use as a lead compound in drug discovery due to its structural features.
Industry: Possible applications in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the pyridinone group could participate in hydrogen bonding or metal coordination.
Comparison with Similar Compounds
Similar Compounds
- **1-(2-Methoxyphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-
1-(2-Hydroxyphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one: Similar structure but with a hydroxyl group instead of a methoxy group.
Properties
CAS No. |
61436-92-8 |
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Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-2-(1-oxidopyridin-1-ium-2-yl)ethanone |
InChI |
InChI=1S/C14H13NO3/c1-18-14-8-3-2-7-12(14)13(16)10-11-6-4-5-9-15(11)17/h2-9H,10H2,1H3 |
InChI Key |
XDFOBLQVFQWNMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC2=CC=CC=[N+]2[O-] |
Origin of Product |
United States |
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